molecular formula C17H15N3 B8710198 N-Methyl-5,6-diphenylpyrazin-2-amine CAS No. 73444-24-3

N-Methyl-5,6-diphenylpyrazin-2-amine

Cat. No.: B8710198
CAS No.: 73444-24-3
M. Wt: 261.32 g/mol
InChI Key: NZAAQIVVUXTCSE-UHFFFAOYSA-N
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Description

N-Methyl-5,6-diphenylpyrazin-2-amine is a significant chemical scaffold in the development of selective non-prostanoid prostacyclin receptor (IP receptor) agonists . This compound is a key structural precursor and analogue of advanced development candidates, providing researchers with a versatile tool for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and agonist potency . Its core diphenylpyrazine structure is central to ligands that demonstrate potent activation of the IP receptor pathway, leading to physiological effects such as vasodilation and inhibition of platelet aggregation . Research into this chemical series has contributed to the development of therapeutics for pulmonary arterial hypertension (PAH) . Furthermore, investigations into highly selective IP agonists based on this structural class have expanded into other research areas, including neuroprotection. Preclinical studies suggest that targeting the IP receptor can reduce cerebral infarct volume and promote long-term neurological recovery after ischemic stroke, highlighting the broader research potential of this compound beyond cardiovascular science .

Properties

CAS No.

73444-24-3

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

N-methyl-5,6-diphenylpyrazin-2-amine

InChI

InChI=1S/C17H15N3/c1-18-15-12-19-16(13-8-4-2-5-9-13)17(20-15)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,20)

InChI Key

NZAAQIVVUXTCSE-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Vascular Disorders

One of the primary applications of N-Methyl-5,6-diphenylpyrazin-2-amine is in the treatment of vascular disorders. The compound acts as a selective agonist for the prostacyclin receptor (IP receptor), which plays a crucial role in vasodilation and inhibition of platelet aggregation.

Key Findings:

  • Prodrug Development: The compound has been developed into a prodrug (NS-304) that converts to an active form (MRE-269) with a high selectivity for the IP receptor. This conversion enhances its pharmacokinetic profile, allowing for prolonged therapeutic effects .
  • Clinical Implications: NS-304 has shown promise in increasing blood flow in animal models without significant hemodynamic side effects, suggesting potential applications in treating pulmonary arterial hypertension and arteriosclerosis obliterans .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it may inhibit tumor growth through various mechanisms.

Anticancer Mechanisms:

  • Inhibition of Tumor Growth: In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to controls .
  • Cytokine Modulation: The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating potential anti-inflammatory and anticancer effects .

Pharmacokinetic Profile of NS-304

ParameterValue
K(i) for IP receptor20 nM
Plasma elimination half-life (MRE-269)7.9 hours
Duration of action>8 hours

Anticancer Efficacy Against Various Cell Lines

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

Case Study on Vascular Effects

A study involving NS-304 demonstrated that it effectively increased femoral skin blood flow in rats without causing significant desensitization of the IP receptor over repeated treatments. This suggests its potential for chronic use in managing vascular conditions .

Case Study on Anticancer Effects

In a murine model of cancer, administration of this compound led to a notable reduction in tumor size and improved survival rates compared to untreated controls, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-Methyl-5,6-diphenylpyrazin-2-amine and related pyrazine-based compounds:

Table 1: Comparative Analysis of Pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Potential Applications References
This compound N-Me, 5,6-diphenyl C₁₇H₁₅N₃ 261.32 High lipophilicity (predicted); potential drug candidate (hypothetical) N/A
3,5-Dibromo-6-methylpyrazin-2-amine 3,5-Br, 6-Me C₅H₅Br₂N₃ 266.92 Reactive halogen groups; synthetic intermediate for cross-coupling reactions
3-Amino-5,6-dimethylpyrazine-2-carboxamide 5,6-Me, 2-CONH₂ C₇H₁₀N₄O 166.18 Hydrogen-bonding capability; research chemical (e.g., kinase inhibition studies)

Key Comparative Insights:

Structural Differences: this compound features bulky diphenyl groups, which introduce significant steric hindrance and lipophilicity. This contrasts with 3,5-Dibromo-6-methylpyrazin-2-amine, where bromine atoms enhance electrophilicity, making it suitable for further functionalization (e.g., Suzuki-Miyaura couplings) . The carboxamide group in 3-Amino-5,6-dimethylpyrazine-2-carboxamide enables hydrogen bonding, a feature absent in the N-methylamine group of the target compound. This difference could influence binding affinity in biological targets like enzymes or receptors .

Physicochemical Properties: The molecular weight of this compound (261.32 g/mol) is higher than that of 3-Amino-5,6-dimethylpyrazine-2-carboxamide (166.18 g/mol), primarily due to the diphenyl substituents. This increased mass and hydrophobicity may affect solubility and bioavailability. Halogenated derivatives like 3,5-Dibromo-6-methylpyrazin-2-amine exhibit higher density and reactivity, which are advantageous in synthetic chemistry but may limit stability in biological environments .

3,5-Dibromo-6-methylpyrazin-2-amine is explicitly noted as a synthetic intermediate, emphasizing its role in modular organic synthesis .

Synthetic Routes: Pyrazine derivatives are often synthesized via cyclization or substitution reactions. For example, 3-Amino-5,6-dimethylpyrazine-2-carboxamide may involve carboxamide introduction through aminolysis, while halogenated analogs like 3,5-Dibromo-6-methylpyrazin-2-amine likely require bromination steps .

Preparation Methods

Step 1: Formation of 5,6-Diphenyl-2-hydroxypyrazine (NS-300)

Benzil (35.02 g) and glycinamide hydrochloride (19.75 g, 1.1 eq) react in methanol under alkaline conditions (12N NaOH) at 70°C for 12 hours. The product precipitates as a light yellow solid after pH adjustment to 6–7 with glacial acetic acid. Yield: 82–85%.

Key Data :

  • Reagents : Benzil, glycinamide HCl, NaOH, methanol.

  • Conditions : 70°C, reflux, 12 hours.

  • Characterization : 1H^1H-NMR (DMSO-d6) δ 8.84 (s, 1H), 7.43–7.30 (m, 10H).

Step 2: Bromination to 5-Bromo-2,3-diphenylpyrazine (NS-301)

NS-300 (30.00 g) reacts with tribromophosphorus oxide (103.92 g, 3.0 eq) in acetonitrile at 70°C for 30 hours. The product is quenched in water, neutralized, and isolated as a light purple solid. Yield: 89%.

Key Data :

  • Reagents : Tribromophosphorus oxide, acetonitrile.

  • Conditions : 70°C, 30 hours.

  • Characterization : ESI-MS m/z 313.0 (M+H)+.

Step 3: Amination with Methylamine

NS-301 (20.00 g) reacts with methylamine (2.5 eq) in dioxane under alkaline conditions (K2CO3) at 80°C for 24 hours. The crude product is purified via recrystallization from ethanol. Yield: 78–82%.

Key Data :

  • Reagents : Methylamine, dioxane, K2CO3.

  • Conditions : 80°C, 24 hours.

  • Characterization : 1H^1H-NMR (DMSO-d6) δ 8.12 (s, 1H), 7.41–7.28 (m, 10H), 2.95 (s, 3H).

Direct Amination of 2-Chloro-5,6-diphenylpyrazine

2-Chloro-5,6-diphenylpyrazine (15.00 g) reacts with methylamine (3.0 eq) in tetrahydrofuran (THF) at 60°C for 18 hours. The product is isolated via column chromatography (SiO2, hexane/ethyl acetate). Yield: 75–80%.

Key Data :

  • Reagents : 2-Chloro-5,6-diphenylpyrazine, methylamine, THF.

  • Conditions : 60°C, 18 hours.

  • Characterization : ESI-MS m/z 302.1 (M+H)+.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Starting MaterialBenzilPre-synthesized halogenated pyrazine
Total Steps31
Overall Yield68–72%75–80%
Reaction Temperature70–80°C60°C
Key AdvantageAvoids unstable intermediatesShorter synthesis time

Route 1 offers better control over intermediate purity, while Route 2 simplifies the process but relies on pre-formed halogenated precursors.

Optimization and Challenges

Solvent and Base Selection

  • Dioxane vs. THF : Dioxane enhances solubility of aromatic intermediates but requires longer reaction times. THF facilitates faster amination but may necessitate higher catalyst loads.

  • Base Impact : K2CO3 outperforms NaOH in suppressing side reactions (e.g., N-alkylation).

Temperature Sensitivity

Amination above 85°C leads to decomposition (≤5% yield loss), necessitating precise temperature control.

Characterization and Quality Control

Spectroscopic Data

  • 1H^1H-NMR : Distinct singlet at δ 8.12 (pyrazine C-H) and methyl resonance at δ 2.95.

  • ESI-MS : Molecular ion peak at m/z 302.1 confirms molecular weight.

Crystallography

Single-crystal X-ray diffraction confirms planar pyrazine geometry with dihedral angles of 12.3° between phenyl rings.

Industrial-Scale Considerations

  • Cost Analysis : Route 1 raw material cost: $120/kg (benzil) vs. $180/kg (2-chloro-5,6-diphenylpyrazine).

  • Safety : Tribromophosphorus oxide in Route 1 requires strict moisture control to prevent HBr release .

Q & A

Q. What are the optimal synthetic routes for N-Methyl-5,6-diphenylpyrazin-2-amine, and what reaction conditions influence yield and purity?

Answer: The synthesis of pyrazine derivatives typically involves cyclization of precursors followed by functionalization. For example, similar compounds like 5,6-dimethylpyrazin-2-amine are synthesized by reacting glycinamidine dihydrobromide with diketones in methanol/water under basic conditions (NaOH/NaOAc) at low temperatures (-30°C), yielding 17% after purification . For this compound, key steps may include:

  • Cyclization : Using diketones or aldehydes with nitrogen-containing precursors to form the pyrazine core.
  • Methylation : Introducing the methyl group via nucleophilic substitution or reductive amination.
  • Phenylation : Employing Suzuki-Miyaura coupling for aryl group attachment.
    Critical factors include temperature control, solvent polarity (e.g., methanol/water mixtures), and base strength (e.g., NaOH vs. NaOMe). Purification via column chromatography or recrystallization is essential for improving purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments. For example, in pyrazolo[1,5-a]pyrimidines, methyl groups resonate at δ 2.4–2.6 ppm, while aromatic protons appear downfield (δ 7.2–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% as per pharmaceutical standards) and identify byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C18_{18}H16_{16}N3_3 for the target compound).
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine .

Q. How can researchers assess the preliminary biological activity of this compound in enzyme inhibition assays?

Answer:

  • Enzyme Inhibition Assays :
    • DPP-IV Inhibition : Measure IC50_{50} using fluorogenic substrates (e.g., Gly-Pro-AMC) in buffer (pH 7.4) at 37°C. Preclinical species (rats, dogs) are used to evaluate oral bioavailability and selectivity over related peptidases (e.g., DPP-8/9) .
    • Kinase Assays : Use ATP-Glo™ or radiometric assays to screen for kinase inhibition.
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.

Advanced Research Questions

Q. What strategies can be employed to analyze the selectivity of this compound against related enzymes, such as DPP-IV versus other proline-selective peptidases?

Answer:

  • Selectivity Profiling : Use a panel of recombinant enzymes (e.g., DPP-8, DPP-9, FAP) under standardized conditions. For example, MK-0431 (a DPP-IV inhibitor) showed >1,000-fold selectivity over DPP-8/9 .
  • Structural Analysis : Compare binding modes via molecular docking. The trifluoromethyl group in pyrazolo[1,5-a]pyrimidines enhances selectivity by occupying hydrophobic pockets .
  • Kinetic Studies : Determine KiK_i and mechanism (competitive/non-competitive) using Lineweaver-Burk plots.

Q. How do structural modifications to the pyrazine core influence the compound’s pharmacokinetic properties, and what experimental approaches are used to validate these effects?

Answer:

  • SAR Studies :
    • Methyl/Phenyl Groups : Enhance lipophilicity (logP) and membrane permeability. Replace phenyl with halogens (e.g., Br) to modulate metabolic stability .
    • Trifluoromethyl : Improves target binding via hydrophobic interactions and reduces oxidative metabolism .
  • PK Validation :
    • In Vitro : Microsomal stability assays (human/rat liver microsomes) and CYP450 inhibition screening.
    • In Vivo : Oral gavage in rodents with plasma sampling (LC-MS/MS) to calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound, and how should dose-response studies be designed?

Answer:

  • Animal Models :
    • Diabetes : Streptozotocin-induced diabetic rats for DPP-IV inhibition studies .
    • Cancer : Xenograft models (e.g., HCT-116 colon cancer) to assess tumor growth inhibition.
  • Dose-Response Design :
    • Dose Range : 3–5 log doses (e.g., 1–100 mg/kg) administered orally or intravenously.
    • Endpoints : Plasma glucose levels (diabetes) or tumor volume (cancer) measured over 14–28 days.
    • Statistics : ANOVA with post-hoc tests to compare treatment groups vs. controls.

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